Trisodium 4-((4'-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate
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Overview
Description
Trisodium 4-((4’-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate is a complex organic compound primarily used as a dye. It is known for its vibrant color and stability, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 4-((4’-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of 6-amino-1-hydroxy-3-sulphonato-2-naphthyl, followed by coupling with 3,3’-dimethoxy(1,1’-biphenyl)-4-yl. The final product is obtained by further coupling with 3-hydroxynaphthalene-2,7-disulphonate under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Trisodium 4-((4’-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Strong nucleophiles like sodium hydroxide and ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Amines and other reduced products.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trisodium 4-((4’-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate has several scientific research applications, including:
Chemistry: Used as a dye in various analytical techniques.
Biology: Employed in staining procedures for microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in textile and paper industries for dyeing purposes.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo bonds and sulphonate groups play a crucial role in its binding affinity and stability. The molecular targets and pathways involved include interactions with proteins and nucleic acids, leading to changes in their structural and functional properties.
Comparison with Similar Compounds
Similar Compounds
- Direct Blue 71
- Direct Blue 151
- Tetrasodium 3-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,5-disulphonate
Uniqueness
Trisodium 4-((4’-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate stands out due to its unique combination of azo bonds and sulphonate groups, which confer exceptional stability and binding properties. This makes it particularly valuable in applications requiring high durability and consistency.
Properties
CAS No. |
68084-22-0 |
---|---|
Molecular Formula |
C34H24N5Na3O13S3 |
Molecular Weight |
875.8 g/mol |
IUPAC Name |
trisodium;4-[[4-[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N5O13S3.3Na/c1-51-27-13-17(3-9-25(27)36-38-31-23-8-6-22(53(42,43)44)12-20(23)16-30(34(31)41)55(48,49)50)18-4-10-26(28(14-18)52-2)37-39-32-29(54(45,46)47)15-19-11-21(35)5-7-24(19)33(32)40;;;/h3-16,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3 |
InChI Key |
WMPOYSDHUBXBPN-UHFFFAOYSA-K |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-])OC)N=NC5=C6C=CC(=CC6=CC(=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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